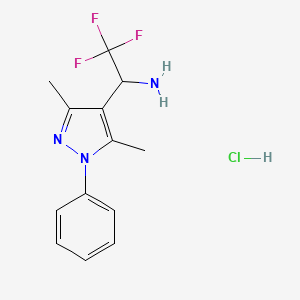

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

Übersicht

Beschreibung

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with phenyl and dimethyl groups, along with a trifluoroethylamine moiety, making it a subject of interest in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

Substitution Reactions: The phenyl and dimethyl groups are introduced through electrophilic aromatic substitution reactions. This step often requires catalysts such as Lewis acids to facilitate the substitution.

Introduction of the Trifluoroethylamine Group: The trifluoroethylamine moiety is introduced via nucleophilic substitution reactions, where a trifluoroethylamine precursor reacts with the pyrazole intermediate.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

Substitution: The trifluoroethylamine group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds related to 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl) exhibit a wide range of biological activities:

Antioxidant Activity

Studies have shown that pyrazole derivatives possess significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Antibacterial Properties

The compound exhibits antibacterial activity against various strains of bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Antidepressant Effects

Some derivatives have demonstrated potential antidepressant effects in animal models, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine .

Anti-inflammatory Activity

Research has indicated that this class of compounds can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Applications in Pharmaceuticals

Given its diverse biological activities, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride could be developed into pharmaceutical agents targeting:

- Neurological Disorders : As an antidepressant or anxiolytic.

- Infectious Diseases : As an antibacterial agent.

- Chronic Inflammatory Conditions : To manage symptoms associated with diseases like arthritis.

Agrochemical Applications

The compound's efficacy as an antibacterial agent also extends to agricultural applications where it could be used to develop plant protection products against microbial pathogens. Its ability to enhance plant resilience against stressors may also be explored.

Case Studies

Several studies have documented the synthesis and application of related pyrazole compounds:

- Antioxidant Evaluation : A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited significant scavenging activity comparable to established antioxidants .

- Antibacterial Testing : A series of experiments assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The pyrazole derivatives showed varying degrees of inhibition, with some exhibiting MIC values lower than standard antibiotics .

Wirkmechanismus

The mechanism of action of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethylamine group can enhance binding affinity and specificity, while the pyrazole ring may contribute to the overall stability and activity of the compound. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: This compound lacks the trifluoroethylamine group but shares the pyrazole core structure.

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine: Similar structure with a methanamine group instead of trifluoroethylamine.

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one: Features a propanone group, differing in the alkyl chain length and functional group.

Uniqueness: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties. This group can enhance lipophilicity, metabolic stability, and binding interactions, making the compound particularly valuable in drug design and material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C13H11F3N2O |

| Molecular Weight | 268.24 g/mol |

| IUPAC Name | 1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanamine hydrochloride |

| Appearance | Liquid |

| Storage Temperature | Room Temperature (RT) |

Biological Activity

The biological activity of this compound has been primarily studied in the context of its interaction with various biological targets. Notably, it has shown promise as a potential inhibitor of specific enzymes and receptors involved in disease processes.

Antimalarial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimalarial properties. In particular, studies have demonstrated that derivatives can inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. For instance:

- Efficacy Against P. falciparum : The compound has shown IC50 values lower than 0.03 μM against recombinant DHODH from P. falciparum, indicating potent activity against malaria parasites .

Kinase Inhibition

The compound may also possess kinase inhibitory properties. Kinase inhibitors are crucial in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth. While specific data on this compound's kinase inhibition is limited, its structural analogs have been reported to inhibit receptor tyrosine kinases effectively .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antiparasitic Studies : A study highlighted the compound's ability to prevent P. falciparum infection when administered prior to exposure . This suggests potential for prophylactic use in malaria-endemic regions.

- Synthesis and Structure Activity Relationship (SAR) : Research on related pyrazole compounds indicates that modifications in the molecular structure can enhance biological activity . For example, changes in substituents on the pyrazole ring significantly affect potency against various biological targets.

- Toxicity and Side Effects : While not extensively studied for this specific compound, related compounds often exhibit side effects such as gastrointestinal disturbances and skin reactions when used as therapeutic agents . Understanding these effects is essential for future clinical applications.

Eigenschaften

IUPAC Name |

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3.ClH/c1-8-11(12(17)13(14,15)16)9(2)19(18-8)10-6-4-3-5-7-10;/h3-7,12H,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSWWUVYACYQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.